2-(2-Chlorobenzoyl)benzoic acid
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Overview
Description
2-(2-Chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a derivative of benzoic acid, where a chlorobenzoyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chlorobenzoyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 2-chlorotoluene using potassium permanganate. This reaction typically occurs under acidic conditions and results in the formation of the desired compound . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene, which also leads to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts, such as Raney nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction reactions.
Substitution: Reagents like ammonia or diphenylphosphide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of amino or hydroxyl derivatives.
Scientific Research Applications
2-(2-Chlorobenzoyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. As a plant growth regulator, it modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit. This modulation occurs through its interaction with plant hormones and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: A monochlorobenzoic acid with similar chemical properties but different applications.
4-Chlorobenzoic acid: Another isomer with distinct chemical behavior and uses.
2-Aminobenzoic acid: A derivative formed through substitution reactions.
Uniqueness
2-(2-Chlorobenzoyl)benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a precursor for numerous derivatives and its role as a plant growth regulator distinguish it from other similar compounds .
Properties
CAS No. |
30921-08-5 |
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Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-(2-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18) |
InChI Key |
YTSWAXSUNMFKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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